N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[45]decane-8-carboxamide is a complex organic compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro linkage involving a nitrogen atom, which imparts unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, with a diamine under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the spirocyclic intermediate.
Functionalization with the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the spirocyclic core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Products include phenyl ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a useful scaffold in the design of new chemical entities.
Biology
Biologically, N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- (3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct interactions with biological targets, potentially leading to unique therapeutic effects.
This detailed overview provides a comprehensive understanding of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[45]decane-8-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-17-14-16(6-7-18(17)24)25-20(30)27-12-9-22(10-13-27)19(29)28(21(31)26-22)11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNJWYQVZFJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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